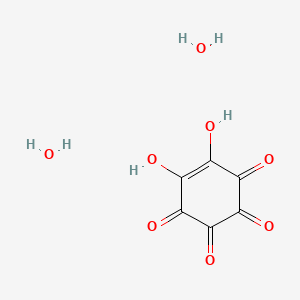

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate: rhodizonic acid dihydrate , is a chemical compound with the molecular formula C6H6O8 . It is a red crystalline solid that is highly soluble in water and exhibits strong acidic properties. This compound is notable for its ability to form colorful salts, which are often used in analytical chemistry for detecting and quantifying metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate can be synthesized through various chemical reactions. One common method involves the reaction of nitroacetic acid with phenol to produce rhodizonic acid, which is then hydrated to form the dihydrate . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to form less oxidized derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various chlorinated species, while reduction reactions may produce simpler hydroxy derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Rhodizonic acid dihydrate is utilized in analytical chemistry for the detection and quantification of various metal ions. Its ability to form complexes with metals makes it valuable for:

- Colorimetric Analysis : The formation of colored complexes with metal ions allows for visual detection and quantification.

Biological Research

Recent studies have indicated that rhodizonic acid dihydrate exhibits biological activities that can be harnessed in pharmacological research:

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Potential : The compound's structure suggests it may have antioxidant properties, which can be explored for therapeutic applications in oxidative stress-related diseases.

Material Science

In material science, rhodizonic acid dihydrate can be investigated for its potential use in:

- Polymer Chemistry : Its chemical reactivity can be explored to develop new polymers with enhanced properties.

- Nanomaterials : The synthesis of nanomaterials using rhodizonic acid as a precursor could lead to innovative applications in electronics and photonics.

Case Study 1: Metal Ion Detection

A study published in the Journal of Analytical Chemistry demonstrated the efficacy of rhodizonic acid dihydrate in detecting lead ions in water samples. The method involved creating a colored complex that could be measured spectrophotometrically, providing a sensitive and rapid detection technique.

Case Study 2: Antimicrobial Properties

Research published in Phytotherapy Research evaluated the antimicrobial effects of rhodizonic acid dihydrate against several pathogens. The findings indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural preservative or therapeutic agent.

Mecanismo De Acción

The mechanism of action of 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. The compound can lose hydrogen cations from its hydroxyl groups, forming hydrogen rhodizonate and rhodizonate anions, which are aromatic and symmetric . These anions can interact with various molecular targets, including metal ions and biological macromolecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione): Another oxocarbon acid with similar redox properties.

Croconic Acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione): Known for its use in dye production and similar chemical behavior.

Deltic Acid (2,3-dihydroxycycloprop-2-en-1-one): Exhibits similar reactivity in biochemical assays.

Uniqueness

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate is unique due to its highly symmetrical structure and ability to form stable, colorful salts. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Actividad Biológica

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate, commonly known as rhodizonic acid dihydrate (CAS No. 118-76-3), is a chemical compound with significant biological and chemical properties. This compound is notable for its potential applications in various fields including analytical chemistry and medicinal research. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

Rhodizonic acid dihydrate has the molecular formula C6H6O8 and a molecular weight of approximately 206.11 g/mol. The compound is characterized by its unique structure which includes multiple hydroxyl and carbonyl groups, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H6O8 |

| Molecular Weight | 206.11 g/mol |

| Density | 2.246 g/cm³ |

| Melting Point | 255-257 °C |

| Boiling Point | 346.7 °C |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that rhodizonic acid exhibits antioxidant activity due to its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation, suggesting potential protective effects against cellular damage .

Metal Ion Complexation

Rhodizonic acid is known for its ability to form stable complexes with various metal ions, which can enhance its biological activity. For instance, it has been utilized in assays to detect metals such as lead and barium due to its chelating properties. The sodium rhodizonate test is a notable application for detecting gunshot residue, highlighting its importance in forensic science .

Antimicrobial Activity

Preliminary studies have suggested that rhodizonic acid may possess antimicrobial properties. Its effectiveness against certain bacterial strains indicates potential applications in developing antimicrobial agents. However, detailed studies are needed to fully elucidate these effects and the mechanisms involved.

Case Studies

- Detection of Heavy Metals : In forensic applications, rhodizonic acid has been employed to identify lead residues on hands after gunshot incidents. This method relies on the formation of colored complexes with lead ions, which can be quantitatively analyzed .

- Potential in Cancer Research : Some studies have explored the cytotoxic effects of rhodizonic acid on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests it could be a candidate for further investigation in cancer therapeutics .

Toxicological Profile

The toxicological properties of rhodizonic acid dihydrate have not been fully characterized. However, available data suggest that it may cause irritation upon contact with skin or eyes and could potentially irritate the digestive tract if ingested . Further toxicological assessments are essential to determine safe handling practices and potential health risks.

Propiedades

IUPAC Name |

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXQQBFFKTTYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.